molecular formula C9H10FNO2 B6618345 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid CAS No. 1785119-80-3

6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid

Cat. No. B6618345
CAS RN: 1785119-80-3
M. Wt: 183.18 g/mol
InChI Key: GLKAWRBHXUFVKQ-UHFFFAOYSA-N
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Description

6-(2-Fluoropropan-2-yl)pyridine-2-carboxylic acid (6-FPPCA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, which is composed of a six-membered ring containing two nitrogen atoms and two oxygen atoms, as well as a fluoropropyl group. 6-FPPCA is a highly versatile compound, as it can be used in a variety of synthetic reactions, as well as for biological studies.

Scientific Research Applications

6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of synthetic reactions, as well as for biological studies. It is often used as a starting material in the synthesis of other compounds, such as pyridines, pyridine-2-carboxamides, and pyridine-2-carboxylic acid derivatives. 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has also been used in the synthesis of a variety of other compounds, such as quinolines, imidazoles, and pyrazoles. In addition, it has been used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is not fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to bind to the active site of certain enzymes, such as cytochrome P450s, and inhibit their activity. It is also believed to interact with certain proteins, such as G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has been shown to possess a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that it can inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to bind to the active site of certain enzymes, such as cytochrome P450s, and inhibit their activity. In vivo studies have demonstrated that 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid can reduce inflammation, reduce oxidative stress, and modulate the activity of certain proteins, such as G-protein coupled receptors.

Advantages and Limitations for Lab Experiments

6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is its versatility, as it can be used in a variety of synthetic reactions, as well as for biological studies. In addition, its relatively low cost makes it an attractive option for researchers. However, there are some limitations to using 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light, heat, and oxygen. In addition, it is toxic in high concentrations and can cause skin and eye irritation.

Future Directions

The future of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is promising, as it has a wide range of applications in the scientific research field. Researchers are continuing to explore its potential in the synthesis of other compounds, such as pyridines, pyridine-2-carboxamides, and pyridine-2-carboxylic acid derivatives. In addition, its potential as an inhibitor of certain enzymes, such as COX-2 and LOX, is being explored. Furthermore, its ability to modulate the activity of certain proteins, such as G-protein coupled receptors, is being investigated. Finally, its potential as an anti-inflammatory agent and antioxidant is also being explored.

Synthesis Methods

The synthesis of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid was first reported in 1967 by Szwarc and coworkers, who used a three-step procedure. The first step involved reacting pyridine-2-carboxylic acid with 2-fluoropropan-2-ol in the presence of a catalyst to form the intermediate 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid chloride. The second step involved hydrolysis of the intermediate to form the desired 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid. The third step involved the purification of the 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid by recrystallization. This method is still used today and has been improved to increase the yield of the reaction.

properties

IUPAC Name

6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-9(2,10)7-5-3-4-6(11-7)8(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKAWRBHXUFVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=N1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluoropropan-2-yl)pyridine-2-carboxylic acid

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